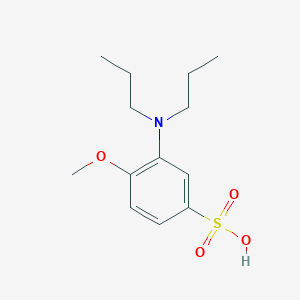

3-(Dipropylamino)-4-methoxybenzenesulfonic acid

Description

Properties

IUPAC Name |

3-(dipropylamino)-4-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-4-8-14(9-5-2)12-10-11(19(15,16)17)6-7-13(12)18-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSRICWXREMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=CC(=C1)S(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578319 | |

| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-37-4 | |

| Record name | 3-(Dipropylamino)-4-methoxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Properties of 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a foundational template. It outlines the expected spectroscopic characteristics and provides standardized experimental protocols that would be utilized for its analysis. The guide is structured to present data in a clear, comparative format and includes detailed methodologies and data visualization frameworks essential for researchers in the field.

Introduction

This compound is an organic compound featuring a sulfonic acid group, a methoxy group, and a tertiary amine. The presence of both electron-donating (dipropylamino, methoxy) and electron-withdrawing (sulfonic acid) groups on the benzene ring suggests potentially interesting electronic and photophysical properties. A thorough understanding of its spectroscopic characteristics is crucial for applications in materials science, medicinal chemistry, and analytical sciences. This guide details the standard spectroscopic techniques used to characterize such molecules.

Spectroscopic Data Summary

While specific quantitative data for this compound is not available in the cited search results, this section presents a template for how such data would be structured for clarity and comparative analysis.

Table 1: UV-Visible Absorption Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hypothetical Data | ||

| Methanol | 280 | 15,000 |

| Acetonitrile | 278 | 14,500 |

| Water (pH 7) | 285 | 16,000 |

Table 2: Fluorescence Spectroscopy Data

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Hypothetical Data | |||

| Methanol | 280 | 350 | 0.15 |

| Acetonitrile | 278 | 348 | 0.12 |

| Water (pH 7) | 285 | 360 | 0.08 |

Table 3: ¹H NMR Spectroscopy Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| 7.50 | d | 1H | Ar-H |

| 7.35 | dd | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 3.20 | t | 4H | -N(CH₂CH₂CH₃)₂ |

| 1.60 | m | 4H | -N(CH₂CH₂CH₃)₂ |

| 0.90 | t | 6H | -N(CH₂CH₂CH₃)₂ |

Table 4: ¹³C NMR Spectroscopy Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| Hypothetical Data | |

| 155.0 | Ar-C (C-OCH₃) |

| 140.0 | Ar-C (C-SO₃H) |

| 130.0 | Ar-C (C-N) |

| 125.0 | Ar-CH |

| 115.0 | Ar-CH |

| 110.0 | Ar-CH |

| 56.0 | -OCH₃ |

| 52.0 | -N(CH₂)₂ |

| 20.0 | -N(CH₂CH₂)₂ |

| 11.0 | -N(CH₂CH₂CH₃)₂ |

Table 5: Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| Hypothetical Data | |||

| ESI+ | 316.1424 | 316.1421 | [M+H]⁺ |

| ESI- | 314.1268 | 314.1270 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

A solution of the compound (typically 10⁻⁵ M) is prepared in a UV-grade solvent. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm in a 1 cm path length quartz cuvette. The solvent is used as a reference. The molar absorptivity (ε) is calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

A dilute solution of the compound (typically 10⁻⁶ M) is prepared in a fluorescence-grade solvent. The fluorescence emission spectrum is recorded on a spectrofluorometer. The sample is excited at its absorption maximum (λmax), and the emission is scanned over a longer wavelength range. The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source in both positive and negative ion modes.

Visualizations

Logical relationships and experimental workflows are critical for understanding the characterization process. The following diagrams are rendered using Graphviz.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Relationship between molecular properties and analytical techniques.

"3-(Dipropylamino)-4-methoxybenzenesulfonic acid chemical structure analysis"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted analytical and spectroscopic data derived from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonic acid. Its structure features a benzene ring with a sulfonic acid group, a dipropylamino group, and a methoxy group.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 153086-37-4 | Supplier Data |

| Molecular Formula | C₁₃H₂₁NO₄S | Supplier Data |

| Molecular Weight | 287.38 g/mol | Supplier Data |

| Predicted Physical State | Solid | General knowledge of sulfonic acids |

| Predicted Solubility | Soluble in water and polar organic solvents | General knowledge of sulfonic acids |

Proposed Synthesis Protocol

Logical Workflow for Proposed Synthesis:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Precursor, 3-(Dipropylamino)-4-methoxybenzene

The synthesis of the intermediate, 3-(dipropylamino)-4-methoxybenzene, would likely proceed via the N-alkylation of 3-amino-4-methoxyphenol with an excess of a propyl halide, such as 1-bromopropane, in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 3-amino-4-methoxyphenol (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents), and a polar aprotic solvent like acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 1-bromopropane (2.2 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonation of 3-(Dipropylamino)-4-methoxybenzene

The final product can be obtained by the electrophilic aromatic sulfonation of the synthesized precursor. The strongly activating dipropylamino and methoxy groups will direct the sulfonation to an ortho position relative to the dipropylamino group.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid (H₂SO₄) in an ice bath.

-

Addition of Precursor: Slowly add 3-(dipropylamino)-4-methoxybenzene (1 equivalent) to the cold sulfuric acid with vigorous stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be recrystallized from water or an alcohol-water mixture to afford the purified this compound.

Predicted Spectroscopic Data

Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | m |

| Methoxy (-OCH₃) | ~3.9 | s |

| N-CH₂- (propyl) | 3.0 - 3.4 | t |

| -CH₂- (propyl) | 1.5 - 1.8 | m |

| -CH₃ (propyl) | 0.8 - 1.0 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₃H | 140 - 150 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 100 - 120 |

| Methoxy (-OCH₃) | ~56 |

| N-CH₂- (propyl) | 50 - 55 |

| -CH₂- (propyl) | 20 - 25 |

| -CH₃ (propyl) | ~11 |

Infrared (IR) Spectroscopy:

-

O-H stretch (sulfonic acid): Broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1170-1200 cm⁻¹

-

C-O stretch (methoxy): ~1250 cm⁻¹

Mass Spectrometry (MS):

-

Predicted [M-H]⁻ (Negative Ion Mode): m/z 286.1

Potential Applications and Biological Activity

Derivatives of aminobenzenesulfonic acid are widely utilized in the synthesis of azo dyes and sulfa drugs.[1] The title compound, with its specific substitution pattern, could be investigated for similar applications. The presence of the lipophilic dipropylamino group and the sulfonic acid moiety imparts amphiphilic properties to the molecule, which could be of interest in the development of surfactants or as a scaffold in medicinal chemistry. The biological activity of this specific compound has not been reported, but its structural similarity to other pharmacologically active sulfonamides suggests that it could be a candidate for screening in various biological assays.

Signaling Pathways and Experimental Workflows

As no biological activity has been documented for this compound, there are no established signaling pathways to visualize. However, a general workflow for the characterization of a newly synthesized compound is presented below.

General Workflow for Compound Characterization:

Caption: A standard workflow for the purification and characterization of a synthesized chemical compound.

Conclusion

While this compound is not extensively documented in scientific literature, this guide provides a robust framework for its synthesis and characterization based on fundamental principles of organic chemistry. The proposed protocols and predicted data offer a starting point for researchers to produce and validate the structure of this molecule. Further investigation into its physicochemical properties and biological activities is warranted to explore its potential applications in materials science, dye chemistry, and drug discovery.

References

Physicochemical Properties of Substituted Benzenesulfonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzenesulfonic acids. These aromatic sulfonic acids are of significant interest in medicinal chemistry and drug development due to their strong acidic nature and their role as key structural motifs in a variety of therapeutic agents. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems, optimizing drug delivery, and designing novel therapeutics.

Quantitative Physicochemical Data

The introduction of various substituents onto the benzene ring of benzenesulfonic acid profoundly influences its physicochemical characteristics. The following tables summarize key quantitative data for a selection of substituted benzenesulfonic acids, facilitating a comparative analysis of their properties.

Table 1: Acidity (pKa) and Lipophilicity (logP) of Substituted Benzenesulfonic Acids

| Compound | Substituent | CAS Number | pKa | logP |

| Benzenesulfonic acid | -H | 98-11-3 | -2.8[1][2][3], -6.5[4] | -1.2 |

| p-Toluenesulfonic acid | 4-CH₃ | 104-15-4 | -1.34[5], -2.58[3] | 0.9[5], 0.41[6][7] |

| 4-Chlorobenzenesulfonic acid | 4-Cl | 98-66-8 | ~-2.0[8], -0.83 (Predicted)[9][10] | - |

| 4-Nitrobenzenesulfonic acid | 4-NO₂ | 138-42-1 | -1.38 (Predicted)[11][12], -7.23[12] | 2.4455[11] |

| Sulfanilic acid | 4-NH₂ | 121-57-3 | 3.23[13], 3.24[8] | -2.3[8] |

| Metanilic acid | 3-NH₂ | 121-47-1 | 3.73[14], 3.74[15] | -0.2[16] |

| 4-Hydroxybenzenesulfonic acid | 4-OH | 98-67-9 | 9.11[14][17][18] | 0.639[19], 0.41[18] |

Table 2: Solubility and Thermal Properties of Substituted Benzenesulfonic Acids

| Compound | Substituent | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |

| Benzenesulfonic acid | -H | 44 (hydrate), 51 (anhydrous)[1] | 190[1] | Soluble[1][20] |

| p-Toluenesulfonic acid | 4-CH₃ | 106-107[3][6] | 140 @ 20 mmHg[5][21] | 67 g/100 mL[21] |

| 4-Chlorobenzenesulfonic acid | 4-Cl | 102[9][10] | 149 @ 22 mmHg[9][10] | Very faint turbidity[9][10] |

| 4-Nitrobenzenesulfonic acid | 4-NO₂ | 105-112[11][22][23] | - | 476 g/L at 100.5 °C[11][22][23] |

| Sulfanilic acid | 4-NH₂ | 288 (decomposes)[13][24] | - | 12.51 g/L[24] |

| Metanilic acid | 3-NH₂ | >300 (decomposes)[15] | - | < 1 mg/mL at 22 °C[15][25][26] |

| 4-Hydroxybenzenesulfonic acid | 4-OH | 52[14][18] | - | Soluble[17][27] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail the methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[15]

Principle: A solution of the benzenesulfonic acid derivative is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[16]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the benzenesulfonic acid derivative of a known concentration (e.g., 1 mM) in deionized water.[13][16]

-

Prepare a standardized titrant solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a solution to maintain constant ionic strength, such as 0.15 M Potassium Chloride (KCl).[13][16]

-

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the benzenesulfonic acid solution into a beaker with a magnetic stirrer.[13]

-

Add the ionic strength adjusting solution.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments, recording the pH value after each addition.

-

Continue the titration until the pH stabilizes at a high value (e.g., pH 12-12.5), indicating the completion of the reaction.[13]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[13]

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for the experimental determination of the partition coefficient (logP).[28]

Principle: A known amount of the substituted benzenesulfonic acid is partitioned between two immiscible solvents, typically n-octanol and water, until equilibrium is reached. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

-

Preparation of Solvents:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in one of the pre-saturated solvents. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning:

-

In a separatory funnel or a suitable vial, combine known volumes of the pre-saturated n-octanol and water.

-

Add a known amount of the test compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

-

Phase Separation and Quantification:

-

Carefully separate the n-octanol and aqueous phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of logP:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)

-

For ionizable compounds like benzenesulfonic acids, the experiment should be conducted at a pH where the compound is in its neutral form, or the distribution coefficient (logD) at a specific pH is determined.

-

Caption: Workflow for the shake-flask method to determine logP.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and efficient alternative to the shake-flask method for estimating logP values.[28]

Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known logP values are used to create a calibration curve by plotting their retention factors (k') against their logP values. The logP of the unknown compound is then determined by measuring its retention factor under the same chromatographic conditions and interpolating from the calibration curve.

Detailed Methodology:

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18) is required.

-

-

Mobile Phase:

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For ionizable compounds, the pH of the aqueous phase is controlled to ensure the compound is in its neutral form.

-

-

Calibration Standards:

-

Select a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound.

-

-

Chromatographic Analysis:

-

Inject the standard compounds and the test compound onto the HPLC column under isocratic elution conditions.

-

Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound.

-

-

Calculation of Retention Factor (k'):

-

Calculate the retention factor for each compound using the formula: k' = (t_R - t_0) / t_0

-

-

Data Analysis:

-

Plot the logarithm of the retention factor (log k') for the standard compounds against their known logP values.

-

Perform a linear regression analysis to obtain the equation of the calibration curve.

-

Using the measured log k' of the test compound, calculate its logP value from the regression equation.

-

Caption: Workflow for determining logP using the HPLC method.

Signaling Pathways and Molecular Interactions

Substituted benzenesulfonates play a crucial role in drug design, often by acting as antagonists for specific receptors, thereby modulating cellular signaling.

Adenosine Receptor Antagonism

A notable example is the involvement of sulfophenylxanthine derivatives as antagonists for adenosine receptors. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive drug targets.

Xanthine-based compounds bearing a phenylsulfonate group have been identified as potent adenosine receptor antagonists.[29] However, the highly acidic nature of the sulfonic acid group leads to a negative charge at physiological pH, which can limit their ability to cross cell membranes and thus reduce their oral bioavailability.[29] To address this, a prodrug approach can be employed where the sulfonic acid is masked as a more lipophilic ester, such as a nitrophenyl ester. This allows the compound to be absorbed, and subsequent enzymatic hydrolysis in the body releases the active sulfonate-containing drug.[29]

The following diagram illustrates the general principle of a substituted benzenesulfonate derivative acting as an antagonist at an adenosine receptor, and the prodrug strategy to enhance its delivery.

Caption: Prodrug strategy for adenosine receptor antagonism.

References

- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]

- 5. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Sulfanilic acid CAS#: 121-57-3 [m.chemicalbook.com]

- 9. 4-Chlorobenzenesulfonic acid CAS#: 98-66-8 [m.chemicalbook.com]

- 10. 4-Chlorobenzenesulfonic acid | 98-66-8 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. chembk.com [chembk.com]

- 13. Sulfanilic Acid [drugfuture.com]

- 14. 98-67-9 CAS MSDS (4-Hydroxybenzenesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Metanilic acid - Wikipedia [en.wikipedia.org]

- 16. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Hydroxybenzenesulfonic acid [amoychem.com]

- 18. 4-Hydroxybenzenesulfonic acid | 98-67-9 [amp.chemicalbook.com]

- 19. chemeo.com [chemeo.com]

- 20. Sulfonium Ligands of the α7 nAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 22. Buy 4-Nitrobenzenesulfonic acid | 138-42-1 [smolecule.com]

- 23. 4-NITROBENZENESULFONIC ACID | 138-42-1 [chemicalbook.com]

- 24. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 25. Buy 3-Aminobenzenesulfonic acid | 121-47-1 [smolecule.com]

- 26. 3-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Substituted Anilines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes. The electronic and steric effects of substituents on the aniline ring profoundly influence the molecule's reactivity, basicity, and overall biological activity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties, offering insights that complement and guide experimental work. This guide provides an in-depth overview of the application of quantum chemical methods to the study of substituted anilines, focusing on the prediction of key physicochemical properties and the correlation with experimental data.

I. Computational Methodologies

The theoretical investigation of substituted anilines leverages a variety of quantum chemical methods, each with its own balance of accuracy and computational cost. The choice of method is critical and depends on the specific property being investigated.

Density Functional Theory (DFT)

DFT has become the workhorse for calculations on medium-sized organic molecules like substituted anilines due to its excellent balance of accuracy and computational efficiency.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for the geometries and electronic properties of anilines.

-

Basis Sets: The Pople-style basis set 6-311++G(d,p) is commonly employed for these calculations, as it includes diffuse functions (++) to describe the lone pair electrons on the nitrogen atom and polarization functions (d,p) to account for the non-spherical electron distribution in the aromatic ring.

Ab Initio Methods

While more computationally demanding, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmark data. HF methods, however, do not account for electron correlation and may be less accurate for certain properties.

Semi-Empirical Methods

Methods like AM1 and PM3 are computationally less expensive and can be useful for preliminary studies on large sets of molecules, though they are generally less accurate than DFT and ab initio methods.

II. Key Calculated Properties and Their Significance

Quantum chemical calculations can predict a range of molecular properties that are crucial for understanding the behavior of substituted anilines in chemical and biological systems.

Electronic Properties

-

pKa: The basicity of the amino group, quantified by its pKa, is a critical parameter in drug design as it influences the ionization state of the molecule at physiological pH. Computational methods can predict pKa values with good accuracy, often showing strong correlation with experimental measurements.

-

Atomic Charges: The charge distribution, particularly on the nitrogen atom of the amino group, is a key indicator of the molecule's reactivity and its ability to participate in intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common method for calculating atomic charges.

-

Dipole Moment: The dipole moment provides insight into the overall polarity of the molecule, which is important for its solubility and interactions with polar environments.

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Geometric Parameters

-

Bond Lengths and Angles: Optimized molecular geometries provide information on bond lengths (e.g., C-N bond) and angles, which can be influenced by the electronic effects of substituents.

-

Pyramidalization at Nitrogen: The degree of pyramidalization of the amino group (the out-of-plane angle of the N-H bonds relative to the C-N bond) is a subtle but important structural parameter that can be affected by substituents.

Spectroscopic Properties

-

Vibrational Frequencies: Calculated vibrational frequencies can be used to interpret and assign experimental infrared (IR) and Raman spectra, providing a deeper understanding of the molecular vibrations.

-

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

III. Data Presentation: Calculated Properties of Substituted Anilines

The following tables summarize key quantitative data from various quantum chemical studies on substituted anilines.

Table 1: Calculated and Experimental pKa Values for Selected Substituted Anilines.

| Substituent | Position | Calculated pKa | Experimental pKa | Method | Basis Set | Reference |

| H | - | 4.67 | 4.58 | B3LYP | 6-311++G(2df,2p) | |

| m-amino | meta | 4.85 | 4.89 | - | - | |

| p-amino | para | 5.68 | 5.70 | - | - | |

| m-chloro | meta | 3.34 | 3.32 | - | - | |

| p-chloro | para | 3.81 | 3.81 | - | - | |

| m-nitro | meta | 2.51 | 2.50 | - | - | |

| p-nitro | para | 1.02 | 1.00 | - | - |

Table 2: Calculated Geometric and Electronic Parameters for Aniline.

| Parameter | Value | Method | Basis Set | Reference |

| C-N Bond Length (Å) | 1.396 | - | - | |

| CCNH out-of-plane angle (θ°) | 41.73 | - | - | |

| Natural Charge on N (Qn) | -0.852 | HF | 6-311G** | |

| Dipole Moment (Debye) | 1.59 | B3LYP | 6-311++G(d,p) | |

| HOMO Energy (eV) | -5.78 | B3LYP | 6-311++G(d,p) | |

| LUMO Energy (eV) | -0.56 | B3LYP | 6-311++G(d,p) | |

| Energy Gap (eV) | 5.22 | B3LYP | 6-311++G(d,p) |

IV. Experimental Protocols

Experimental validation is crucial for assessing the accuracy of computational predictions. Below are detailed methodologies for key experiments.

Determination of pKa by Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and neutral forms of the aniline.

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted aniline in methanol or water.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the aniline stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range (typically 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance for both the acidic (protonated) and basic (neutral) forms.

-

Use the Henderson-Hasselbalch equation and the measured absorbances at a specific wavelength to calculate the pKa.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient.

-

Perform a background subtraction.

-

-

Spectral Interpretation:

-

Identify characteristic peaks for the N-H stretching and bending vibrations of the amino group, as well as the aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300-600 MHz NMR spectrometer.

-

For ¹H NMR, a standard single pulse sequence with 16-64 scans and a relaxation delay of 1-5 s is typically used.

-

-

Spectral Analysis:

-

Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure of the substituted aniline.

-

V. Visualizations

Workflow for Quantum Chemical Calculations of Substituted Anilines

Caption: Workflow of a typical quantum chemical calculation for a substituted aniline.

Relationship Between Substituent Effects and Molecular Properties

Caption: Influence of substituents on the electronic and geometric structure and resulting properties of anilines.

In-Depth Technical Guide: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid (CAS 153086-37-4) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dipropylamino)-4-methoxybenzenesulfonic acid is a specialized chemical intermediate categorized as a protein degrader building block. Its structure, featuring a sulfonamide moiety, suggests its role as a precursor to E3 ubiquitin ligase ligands, particularly for DCAF15, in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its application in the design and synthesis of PROTACs for targeted protein degradation. Detailed hypothetical experimental protocols and workflow visualizations are presented to facilitate its use in research and drug development.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, PROTACs induce the degradation of the entire protein, offering a distinct and often more effective pharmacological approach.

PROTACs are heterobifunctional molecules comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two. By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value |

| CAS Number | 153086-37-4 |

| Molecular Formula | C₁₃H₂₁NO₄S |

| Molecular Weight | 287.38 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Role as a PROTAC Building Block: A DCAF15 E3 Ligase Ligand Precursor

The chemical structure of this compound, specifically the substituted benzenesulfonic acid moiety, strongly suggests its utility as a precursor for generating sulfonamide-based ligands for E3 ubiquitin ligases. Aryl sulfonamides have been identified as ligands for the DCAF15 E3 ligase, a component of the CUL4-DDB1 ubiquitin ligase complex. These sulfonamides can act as "molecular glues" to induce the degradation of specific proteins or can be incorporated into PROTACs.

The sulfonic acid group of the title compound can be readily converted to a sulfonyl chloride, which can then react with an amine-containing linker to form the sulfonamide linkage characteristic of DCAF15-recruiting ligands. The dipropylamino and methoxy groups on the aromatic ring likely serve to modulate the binding affinity and selectivity for DCAF15, as well as influence the overall physicochemical properties of the resulting PROTAC.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-(Dipropylamino)anisole

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-(dipropylamino)anisole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the aqueous layer and extract it with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hypothetical Synthesis of a PROTAC Incorporating the Title Compound

This protocol outlines the steps to create a hypothetical PROTAC targeting a kinase of interest (KOI) using a JQ1-based warhead and a linker.

Workflow:

Figure 2: General workflow for the synthesis of a hypothetical PROTAC.

Step 1: Activation to the Sulfonyl Chloride

-

Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) or treat with oxalyl chloride in the presence of a catalytic amount of DMF.

-

Heat the mixture under reflux for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(dipropylamino)-4-methoxybenzenesulfonyl chloride. Use this directly in the next step.

Step 2: Conjugation to an Amine-Terminated Linker

-

Dissolve the crude sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM or THF.

-

Add a solution of an amine-terminated linker (e.g., a PEG linker with a terminal amine and a protected carboxylic acid) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the sulfonamide-linker conjugate.

-

Deprotect the carboxylic acid on the linker according to standard procedures.

Step 3: Conjugation to the Warhead (JQ1-Amine)

-

Activate the carboxylic acid of the sulfonamide-linker conjugate using a peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

-

Add an amine-functionalized warhead (e.g., an amino derivative of JQ1) (1.0 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathway and Mechanism of Action

The resulting PROTAC from the above synthesis would function by hijacking the DCAF15 E3 ubiquitin ligase to induce the degradation of the target kinase.

Figure 3: Mechanism of action of a PROTAC utilizing a DCAF15 ligand.

The sulfonamide moiety, derived from this compound, binds to the DCAF15 substrate receptor. Simultaneously, the warhead binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme associated with the CUL4-DDB1-DCAF15 complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Conclusion

This compound is a valuable building block for the synthesis of novel PROTACs. Its structure is amenable to the creation of sulfonamide-based E3 ligase ligands that can recruit DCAF15. The provided synthetic strategies and mechanistic overview serve as a foundation for researchers to design and develop new targeted protein degraders. Further research into the structure-activity relationship of the substituents on the benzenesulfonic acid ring will be crucial for optimizing the potency and selectivity of future DCAF15-based PROTACs.

An In-depth Technical Guide to the Electronic Effects of Methoxy and Amino Groups on Benzene Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of methoxy (-OCH₃) and amino (-NH₂) groups on benzene rings. A thorough understanding of these effects is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, as they profoundly influence the reactivity, regioselectivity, and physicochemical properties of aromatic compounds. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying electronic principles.

Core Principles: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily governed by the interplay of two fundamental effects: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the benzene ring. Both oxygen and nitrogen are more electronegative than carbon, leading to a withdrawal of electron density from the ring through the σ-framework. This is denoted as a -I effect.

Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the benzene ring. Both the methoxy and amino groups possess lone pairs on the oxygen and nitrogen atoms, respectively, which can be donated to the ring. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. This is known as a +M or +R effect.

For both methoxy and amino groups, the resonance effect (+M) is significantly stronger and outweighs the inductive effect (-I).[1][2] This net electron-donating character has profound implications for the reactivity of the benzene ring.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are quantified using various parameters, most notably Hammett, Swain-Lupton, and Taft constants. These parameters provide a numerical basis for comparing the electron-donating or electron-withdrawing strength of different groups.

Hammett Constants (σ)

The Hammett equation, log(K/K₀) = σρ, relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of σ indicate the electronic nature of the substituent. Negative σ values signify electron-donating groups, while positive values indicate electron-withdrawing groups.

Different scales of Hammett constants exist to account for specific reaction types. The standard σ constants are derived from the ionization of benzoic acids. The σ⁺ and σ⁻ scales are used for reactions involving the formation of a positive or negative charge, respectively, in direct conjugation with the substituent.

| Substituent | Position | σ | σ⁺ | σ⁻ |

| -OCH₃ | meta | 0.12 | - | - |

| para | -0.27 | -0.78 | -0.12 | |

| -NH₂ | meta | -0.16 | - | - |

| para | -0.66 | -1.30 | - |

Table 1: Hammett Constants for Methoxy and Amino Groups.[3]

Swain-Lupton Parameters (F and R)

The Swain-Lupton equation separates the electronic effect into field/inductive (F) and resonance (R) components: σ = fF + rR, where f and r are weighting factors. This provides a more nuanced understanding of the contributions of each effect.

| Substituent | F (Field/Inductive) | R (Resonance) |

| -OCH₃ | 0.54 | -1.68 |

| -NH₂ | 0.38 | -2.52 |

Table 2: Swain-Lupton Parameters for Methoxy and Amino Groups.[4]

Taft Parameters (σ* and Eₛ)

The Taft equation, log(k/k₀) = ρσ + δEₛ, is used for aliphatic systems but can also provide insights into the electronic (σ*) and steric (Eₛ) properties of substituents.

| Substituent | σ* (Polar) | Eₛ (Steric) |

| -OCH₃ | 1.81 | -0.55 |

| -NH₂ | 0.62 | -0.61 |

Table 3: Taft Parameters for Methoxy and Amino Groups.[5][6]

Acidity of Substituted Phenols and Anilines (pKa)

The pKa values of substituted phenols and anilines provide a direct experimental measure of the electronic effects of substituents on the acidity of the hydroxyl or amino group. Electron-donating groups generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease the pKa (increase acidity).

| Substituent | Position | pKa of Substituted Phenol | pKa of Substituted Anilinium Ion |

| -OCH₃ | ortho | 9.98 | 4.49 |

| meta | 9.65 | 4.23 | |

| para | 10.21 | 5.36 | |

| -NH₂ | ortho | - | 4.52 |

| meta | - | 4.67 | |

| para | - | 5.99 | |

| -H | - | 9.98 | 4.60 |

Table 4: pKa Values for Methoxy and Amino Substituted Phenols and Anilinium Ions.[3][7][8][9]

Impact on Chemical Reactivity

The net electron-donating nature of the methoxy and amino groups has a significant impact on the reactivity of the benzene ring in various chemical reactions.

Electrophilic Aromatic Substitution (EAS)

Both methoxy and amino groups are strongly activating towards electrophilic aromatic substitution.[10] The increased electron density in the ring makes it more nucleophilic and thus more reactive towards electrophiles. The resonance effect directs incoming electrophiles to the ortho and para positions, where the electron density is highest. Aniline is generally more reactive than anisole in EAS due to the lower electronegativity of nitrogen compared to oxygen, making the amino group a stronger electron donor.[11][12]

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally disfavored on electron-rich benzene rings. The presence of strongly electron-donating groups like methoxy and amino further deactivates the ring towards nucleophilic attack. For NAS to occur, the ring typically needs to be substituted with potent electron-withdrawing groups.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a weak acid (e.g., a substituted benzoic acid) with a strong base and monitoring the pH change.

Materials:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Volumetric flasks

-

Substituted benzoic acid (e.g., p-methoxybenzoic acid)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solvent (e.g., 50:50 ethanol-water mixture)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a specific volume of the solvent in a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the graph (the point of steepest inflection).

-

The pH at half the equivalence point volume is equal to the pKa of the acid.

Kinetic Study of Electrophilic Bromination of Aniline

The rate of electrophilic substitution can be determined by monitoring the disappearance of a reactant or the appearance of a product over time.

Materials:

-

UV-Vis spectrophotometer

-

Stopped-flow apparatus (for fast reactions)

-

Syringes

-

Aniline solution in a suitable solvent (e.g., acetic acid)

-

Bromine solution of known concentration in the same solvent

-

Thermostated cell holder

Procedure:

-

Prepare stock solutions of aniline and bromine of known concentrations.

-

Set the UV-Vis spectrophotometer to a wavelength where the product (e.g., 2,4,6-tribromoaniline) has a strong absorbance and the reactants have minimal absorbance.

-

Use the stopped-flow apparatus to rapidly mix equal volumes of the aniline and bromine solutions.

-

Record the absorbance of the solution as a function of time.

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

-

By varying the initial concentrations of aniline and bromine, the order of the reaction with respect to each reactant and the overall rate constant can be determined.

-

To achieve monobromination and a more controlled reaction for kinetic studies, the amino group is often first protected by acetylation to form acetanilide. The bromination is then carried out, followed by deprotection to yield p-bromoaniline.[13][14]

Conclusion

The methoxy and amino groups are potent electron-donating substituents that significantly activate the benzene ring towards electrophilic attack, directing substitution to the ortho and para positions. This is a consequence of their strong +M resonance effect, which overrides their -I inductive effect. The quantitative data from Hammett, Swain-Lupton, and Taft parameters, along with pKa measurements, provide a robust framework for understanding and predicting the influence of these groups on the reactivity and properties of aromatic compounds. A thorough grasp of these principles is indispensable for the rational design and synthesis of novel molecules in drug discovery and materials science.

References

- 1. scribd.com [scribd.com]

- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 3. quora.com [quora.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Acid-Base Properties of Aromatic Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Aromatic sulfonic acids are a significant class of organic compounds characterized by a sulfonic acid group (–SO₃H) directly attached to an aromatic ring. Their distinct acidic nature and the ability to modify their properties through substitution on the aromatic ring make them pivotal in various fields, including chemical synthesis, dye manufacturing, detergents, and pharmaceuticals. This guide provides a comprehensive overview of their acid-base properties, factors influencing their acidity, and detailed experimental protocols for their characterization.

Core Concepts: The Acidity of Aromatic Sulfonic Acids

Aromatic sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid.[1] Their high acidity is a direct consequence of the stability of the corresponding conjugate base, the sulfonate anion (ArSO₃⁻).

Upon dissociation in a solvent (typically water), the aromatic sulfonic acid donates a proton, forming a sulfonate anion and a solvated proton.

General Dissociation Equation: ArSO₃H + H₂O ⇌ ArSO₃⁻ + H₃O⁺

The remarkable stability of the sulfonate anion arises from extensive resonance delocalization of the negative charge over the three oxygen atoms of the sulfo group. This delocalization means the negative charge is not confined to a single oxygen atom but is spread out, which significantly stabilizes the anion and drives the dissociation equilibrium to the right, favoring proton release.[2]

Quantitative Acidity Data

The acidity of aromatic sulfonic acids is quantified by their pKa values. A lower pKa value indicates a stronger acid. Benzenesulfonic acid, the parent compound, is a very strong acid with a pKa of approximately -2.8 to -6.5 depending on the measurement conditions.[3] Substituents on the aromatic ring can significantly alter the acidity.

| Compound | Substituent (Position) | pKa (in water) | Reference |

| Benzenesulfonic acid | -H | ~ -2.8 / -6.5 | [3] |

| p-Toluenesulfonic acid | p-CH₃ | -2.8 | |

| 2-Nitrobenzenesulfonic acid | o-NO₂ | -1.43 (Predicted) | [4] |

| 3-Nitrobenzenesulfonic acid | m-NO₂ | -1.21 (Predicted) | [5] |

| 4-Nitrobenzenesulfonic acid | p-NO₂ | -1.38 (Predicted) | [6][7] |

| 4-Chlorobenzenesulfonic acid | p-Cl | ~-0.83 to -2.0 | [8][9] |

| 4-Hydroxybenzenesulfonic acid | p-OH | 9.11 (for phenolic proton) | [10] |

| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | p-NH₂ | 3.23 | [11] |

| 3-Aminobenzenesulfonic acid (Metanilic acid) | m-NH₂ | (pKa data not readily available) | [12] |

| p-Methoxybenzenesulfonic acid | p-OCH₃ | -0.33 (Predicted) | [13] |

Note: The pKa of the sulfonic acid group in hydroxy- and amino-substituted compounds is very low (highly acidic). The higher pKa values listed for these compounds (e.g., 9.11 for 4-hydroxybenzenesulfonic acid and 3.23 for sulfanilic acid) refer to the dissociation of the proton from the hydroxyl or ammonium (after protonation of the amino group) substituent, respectively.[10][14] Predicted values are based on computational models and should be considered estimates.

Factors Influencing Acidity: Substituent Effects

The electronic nature of substituents on the aromatic ring plays a crucial role in modulating the acidity of aromatic sulfonic acids. These effects can be broadly categorized as inductive effects and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They pull electron density away from the sulfonate group. This further delocalizes and stabilizes the negative charge on the conjugate base, making it more stable. A more stable conjugate base corresponds to a stronger acid (lower pKa).[15] For example, nitrobenzenesulfonic acids are predicted to be stronger acids than benzenesulfonic acid.[4][5][6]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They push electron density into the aromatic ring. This has the effect of concentrating the negative charge on the sulfonate group, destabilizing the conjugate base. A less stable conjugate base corresponds to a weaker acid (higher pKa).

The interplay of these effects determines the overall acidity of the substituted aromatic sulfonic acid.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and applying the acid-base properties of these compounds. Several robust methods are commonly employed.

This is a classic and highly accurate method for pKa determination. It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally.

Methodology:

-

Preparation: A precise amount of the pure aromatic sulfonic acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: A calibrated pH electrode connected to a pH meter is immersed in the solution. The solution is stirred continuously. A burette containing a standardized strong base titrant (e.g., 0.1 M NaOH) is positioned to add titrant to the solution.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. This generates a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). For very strong acids like sulfonic acids, the initial pH is very low, and the equivalence point is sharp. Direct determination of the half-equivalence point can be challenging; therefore, specialized software or derivative plots are often used to precisely locate the equivalence point, from which the half-equivalence volume can be calculated.

This method is suitable for compounds that possess a UV-active chromophore and whose UV-Vis spectrum changes upon ionization. It is particularly useful for determining the pKa of substituents on the aromatic ring (e.g., a phenolic proton) rather than the sulfonic acid proton itself, which dissociates at very low pH.

Methodology:

-

Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa range are prepared. A stock solution of the aromatic sulfonic acid is also prepared.

-

Sample Preparation: A small, constant aliquot of the stock solution is added to each buffer solution, creating a series of samples with different pH values but the same total analyte concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a suitable wavelength range. A wavelength is identified where the absorbance of the acidic (Ar-H) and basic (Ar⁻) forms of the molecule differ significantly.

-

Data Analysis: The absorbance at the chosen wavelength is plotted against the pH of the solutions. This typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizing group.

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a specific nucleus (e.g., ¹H or ¹³C) as a function of pH. The chemical environment of a nucleus close to the ionizing group changes upon protonation/deprotonation, leading to a shift in its resonance frequency.

Methodology:

-

Preparation: As with spectrophotometry, a series of buffered solutions of known pH are prepared.

-

Sample Preparation: A constant amount of the analyte is added to each buffered solution. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.

-

NMR Measurement: An NMR spectrum (e.g., ¹H NMR) is acquired for each sample. The chemical shift of a proton (or carbon) near the site of ionization is recorded for each pH value.

-

Data Analysis: The chemical shift (δ) is plotted against pH. This results in a sigmoidal titration curve. The pKa is the pH at the inflection point of the curve, where the observed chemical shift is the average of the shifts of the fully protonated and fully deprotonated species.

Conclusion

Aromatic sulfonic acids are exceptionally strong organic acids due to the high degree of resonance stabilization in their conjugate sulfonate anions. Their acidity can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents on the aromatic ring, a property that is critical for their application in catalysis, synthesis, and drug design. The precise characterization of their acid-base properties, primarily through the determination of pKa values, can be reliably achieved using established analytical techniques such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. A thorough understanding of these principles and methods is fundamental for professionals working with these versatile compounds.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. p-Chlorobenzenesulfonic Acid [drugfuture.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. 2-NITROBENZENESULFONIC ACID CAS#: 80-82-0 [m.chemicalbook.com]

- 5. 3-NITROBENZENESULFONIC ACID CAS#: 98-47-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 4-Chlorobenzenesulfonic acid | 98-66-8 | Benchchem [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 12. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. p-Methoxybenzenesulfonic acid | 5857-42-1 [chemicalbook.com]

- 14. Sulfanilic acid CAS#: 121-57-3 [m.chemicalbook.com]

- 15. CAS Common Chemistry [commonchemistry.cas.org]

Methodological & Application

Application Notes and Protocols for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid in Organic Synthesis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Applications for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid in Organic Synthesis

1. Introduction

This document addresses the request for detailed application notes and protocols regarding the use of this compound in organic synthesis. An extensive search of scientific literature, chemical databases, and patent repositories was conducted to gather information on its applications, particularly focusing on its potential role as a catalyst or reagent in the synthesis of organic molecules, including heterocyclic compounds and dyes.

2. Summary of Findings

Despite a thorough investigation, there is a significant lack of published information detailing the specific applications of this compound in organic synthesis. The search yielded the following general categories of information:

-

Chemical Supplier Information: Several chemical suppliers list this compound (CAS No. 153086-37-4) in their catalogs. These listings provide basic physicochemical properties but do not include specific experimental protocols or application data. The compound is broadly categorized under areas such as "Pharmaceutical and Cosmetic" and "Catalyst and Auxiliary," suggesting potential but undocumented uses[1].

-

Structurally Related Compounds: Information is available for structurally similar compounds, which may offer insights into the potential reactivity of the target molecule. For example, other substituted benzenesulfonic acids are known to be used in the synthesis of dyes and pigments, often acting as directing groups or increasing the water solubility of the final product. Specifically, 3-Amino-4-methoxybenzenesulfonic acid is a known intermediate in the synthesis of various dyes[2]. However, no direct evidence links this compound to similar applications.

-

General Organic Synthesis Methodologies: The search provided numerous protocols for various organic transformations, such as the synthesis of amines, sulfonamides, and heterocyclic compounds. While these documents describe general synthetic methods, none of them specifically utilize this compound as a reactant, catalyst, or any other component of the reaction.

3. Data Presentation

Due to the absence of specific experimental data in the public domain concerning the use of this compound, no quantitative data can be summarized in tabular format. There are no available reaction yields, conditions, or other metrics to report.

4. Experimental Protocols

Similarly, the lack of documented applications means that no detailed experimental methodologies for key experiments involving this specific compound can be provided.

5. Visualization of Pathways and Workflows

As no specific reaction pathways, experimental workflows, or logical relationships involving this compound were found, the creation of Graphviz diagrams is not possible.

To illustrate a general workflow for investigating the potential catalytic activity of a novel sulfonic acid, the following conceptual diagram is provided.

Caption: Conceptual workflow for screening a new catalyst.

The comprehensive search indicates that this compound is a commercially available chemical with potential, yet undocumented, applications in organic synthesis. The absence of specific protocols and data in the scientific literature suggests that its use is not widespread or has not been disclosed in publicly accessible sources.

For researchers interested in this compound, the next logical step would be to perform initial screening experiments to determine its catalytic activity or reactivity in various standard organic transformations where sulfonic acids are known to be active. The conceptual workflow provided above can serve as a general guideline for such an investigation. Any positive findings from such studies would represent a novel contribution to the field of organic synthesis.

References

Application Notes and Protocols for 3-(Dipropylamino)-4-methoxybenzenesulfonic Acid as a Catalyst in Esterification

Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the use of 3-(Dipropylamino)-4-methoxybenzenesulfonic acid as a catalyst in esterification reactions. The following application notes and protocols are based on the general principles of esterification catalyzed by aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH) and benzenesulfonic acid.[1] The provided protocols and data should be considered as a starting point for experimental design and optimization.

Introduction to Sulfonic Acid Catalyzed Esterification

Esterification is a fundamental reaction in organic synthesis, widely used in the pharmaceutical, fragrance, and polymer industries. The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for ester synthesis.[2] Aromatic sulfonic acids are effective catalysts for this transformation due to their strong Brønsted acidity, thermal stability, and relatively low corrosiveness compared to mineral acids like sulfuric acid.[1] They facilitate the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][3][4][5] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the ester.[2]

This compound is an aromatic sulfonic acid. While specific data on its catalytic activity is unavailable, its structure suggests it would function as a Brønsted acid catalyst in a manner analogous to other benzenesulfonic acid derivatives.

Catalytic Mechanism of Esterification

The generally accepted mechanism for acid-catalyzed esterification, such as the Fischer-Speier reaction, involves several key steps. The sulfonic acid acts as a proton donor to activate the carboxylic acid.

-

Protonation of the Carbonyl Oxygen: The sulfonic acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][3][6]

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][6]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst's conjugate base removes a proton from the resulting protonated ester to yield the final ester product and regenerate the acid catalyst.[2][3][5]

Caption: General mechanism of acid-catalyzed esterification.

Hypothetical Experimental Protocol

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using this compound as a catalyst. This should be adapted and optimized for specific substrates.

Materials:

-

Carboxylic Acid (e.g., Benzoic Acid)

-

Alcohol (e.g., Ethanol)

-

This compound (Catalyst)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Dean-Stark Apparatus (optional, for water removal)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (3.0-5.0 eq), and the solvent (e.g., toluene, to make a 0.5 M solution based on the carboxylic acid).

-

Catalyst Addition: Add this compound (0.05 - 0.10 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

-

Purification: The crude ester can be purified by distillation or column chromatography on silica gel, if necessary.

Caption: Experimental workflow for esterification.

Hypothetical Data Presentation

The following table presents hypothetical data for the esterification of benzoic acid with ethanol, catalyzed by this compound, under various conditions. This table is intended to serve as a template for organizing experimental results.

| Entry | Catalyst Loading (mol%) | Alcohol:Acid Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 5 | 3:1 | 80 | 4 | 75 |

| 2 | 5 | 5:1 | 80 | 4 | 85 |

| 3 | 10 | 3:1 | 80 | 4 | 82 |

| 4 | 10 | 5:1 | 80 | 4 | 92 |

| 5 | 10 | 5:1 | 100 | 2 | 95 |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle sulfonic acids with care as they are corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Be cautious when heating flammable organic solvents.

By following these general guidelines and adapting them to the specific substrates, researchers can effectively utilize aromatic sulfonic acids like this compound as catalysts for esterification reactions. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time will be crucial for achieving high yields and purity of the desired ester products.

References

Application Notes and Protocols: Synthesis of Dyes Using Substituted Benzenesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of various azo dyes utilizing substituted benzenesulfonic acids as key starting materials. The protocols outlined below are intended for laboratory use by professionals in chemistry and related fields.

Introduction

Substituted benzenesulfonic acids are a pivotal class of intermediates in the synthesis of azo dyes. The presence of the sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, a crucial property for many textile dyeing applications.[1] The amino group (-NH₂), commonly found in these starting materials, is readily diazotized to form a diazonium salt, which then acts as an electrophile in the azo coupling reaction with an electron-rich coupling component.[2] The position of the substituents on the benzenesulfonic acid ring, as well as the nature of the coupling component, significantly influences the color, fastness, and other properties of the resulting dye.

This document details the synthesis of several exemplary azo dyes, including Methyl Orange, Acid Orange 7, Tartrazine, and Acid Red 88, starting from various substituted benzenesulfonic acids.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the dyes described in the experimental protocols.

Table 1: Reactant and Product Information

| Dye Name | Diazo Component | Coupling Component | Molecular Formula of Dye | Molar Mass of Dye ( g/mol ) |

| Methyl Orange | Sulfanilic Acid | N,N-Dimethylaniline | C₁₄H₁₄N₃NaO₃S | 327.34 |

| Acid Orange 7 | Sulfanilic Acid | 2-Naphthol | C₁₆H₁₁N₂NaO₄S | 350.32 |

| Tartrazine | Sulfanilic Acid | 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone | C₁₆H₉N₄Na₃O₉S₂ | 534.36[3] |

| Acid Red 88 | Naphthionic Acid | 2-Naphthol | C₂₀H₁₃N₂NaO₄S | 400.38[4] |

| Metanil Yellow | Metanilic Acid | Diphenylamine | C₁₈H₁₄N₃NaO₃S | 375.38 |

Table 2: Reaction Parameters and Spectroscopic Data

| Dye Name | Typical Yield (%) | Reaction Temperature (°C) | λmax (nm) | Melting Point (°C) |

| Methyl Orange | ~95% | 0 - 5 | 505-507 (acidic), 460-465 (basic) | >300 |

| Acid Orange 7 | >90% | 0 - 5 | 485 | Decomposes |

| Tartrazine | High | 0 - 10 | 427 | Decomposes |

| Acid Red 88 | High | 0 - 5 | 505 | 280[4] |

| Metanil Yellow | Variable | 0 - 5 | 438-442 | Decomposes |